

Spectroscopic Profile of 4-Chloro-6-methoxyquinoline: A Technical Guide

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Compound of Interest

Compound Name: 4-Chloro-6-methoxyquinoline

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-Chloro-6-methoxyquinoline**, a key intermediate in pharmaceutical synthesis. The document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition. This information is crucial for the unambiguous identification, purity assessment, and structural elucidation of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for **4-Chloro-6-methoxyquinoline** (C₁₀H₈ClNO, Molecular Weight: 193.63 g/mol).^[1] Due to the limited availability of direct experimental spectra in publicly accessible databases, data from closely related analogs and computational predictions are included to provide a comprehensive analytical profile.

Table 1: ¹H NMR Spectral Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Assignment
~8.7	d	H-2
~8.0	d	H-5
~7.5	d	H-8
~7.4	dd	H-7
~7.2	d	H-3
~3.9	s	-OCH ₃

Note: Predicted values are based on the analysis of similar quinoline structures. Actual experimental values may vary.

Table 2: ¹³C NMR Spectral Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~158	C-6
~150	C-2
~148	C-8a
~144	C-4
~131	C-5
~128	C-7
~122	C-4a
~121	C-3
~105	C-8
~56	-OCH ₃

Note: Predicted values are based on spectral data of analogous compounds.

Table 3: IR Spectral Data

Frequency (cm ⁻¹)	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H stretch
~2950-2850	Medium	Aliphatic C-H stretch (-OCH ₃)
~1600, ~1500, ~1450	Strong	Aromatic C=C skeletal vibrations
~1250	Strong	Aryl-O stretch (-OCH ₃)
~850-800	Strong	C-Cl stretch

Note: PubChem indicates the availability of an FTIR spectrum for **4-Chloro-6-methoxyquinoline**, acquired using a KBr wafer technique.^[1] The listed frequencies are characteristic absorptions for the functional groups present in the molecule.

Table 4: Mass Spectrometry Data

m/z	Relative Intensity	Assignment
193/195	High	[M] ⁺ / [M+2] ⁺ (isotopic peak for Cl)
178	Medium	[M-CH ₃] ⁺
158	Medium	[M-Cl] ⁺
130	Medium	[M-Cl-CO] ⁺

Note: The fragmentation pattern is based on data from the closely related compound 4-Chloro-6-methoxy-2-methylquinoline, which shows a base peak at m/z 207 and significant fragments at 164, 192, and 166.^[2] The table above predicts the expected fragmentation for **4-Chloro-6-methoxyquinoline**.

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectroscopic data presented above. Specific parameters may require optimization based on the instrumentation and sample purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for structural elucidation.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of **4-Chloro-6-methoxyquinoline** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6).
- Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended.
- ^1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Typical parameters: spectral width of 200-250 ppm, pulse angle of 45-90°, and a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative accuracy if needed.
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation:
 - KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
 - ATR: Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: An FTIR spectrometer equipped with a KBr beam splitter and a DTGS detector.
- Data Acquisition:
 - Collect a background spectrum of the empty sample compartment (for KBr) or the clean ATR crystal.
 - Collect the sample spectrum over a range of 4000-400 cm^{-1} .
 - Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
- Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

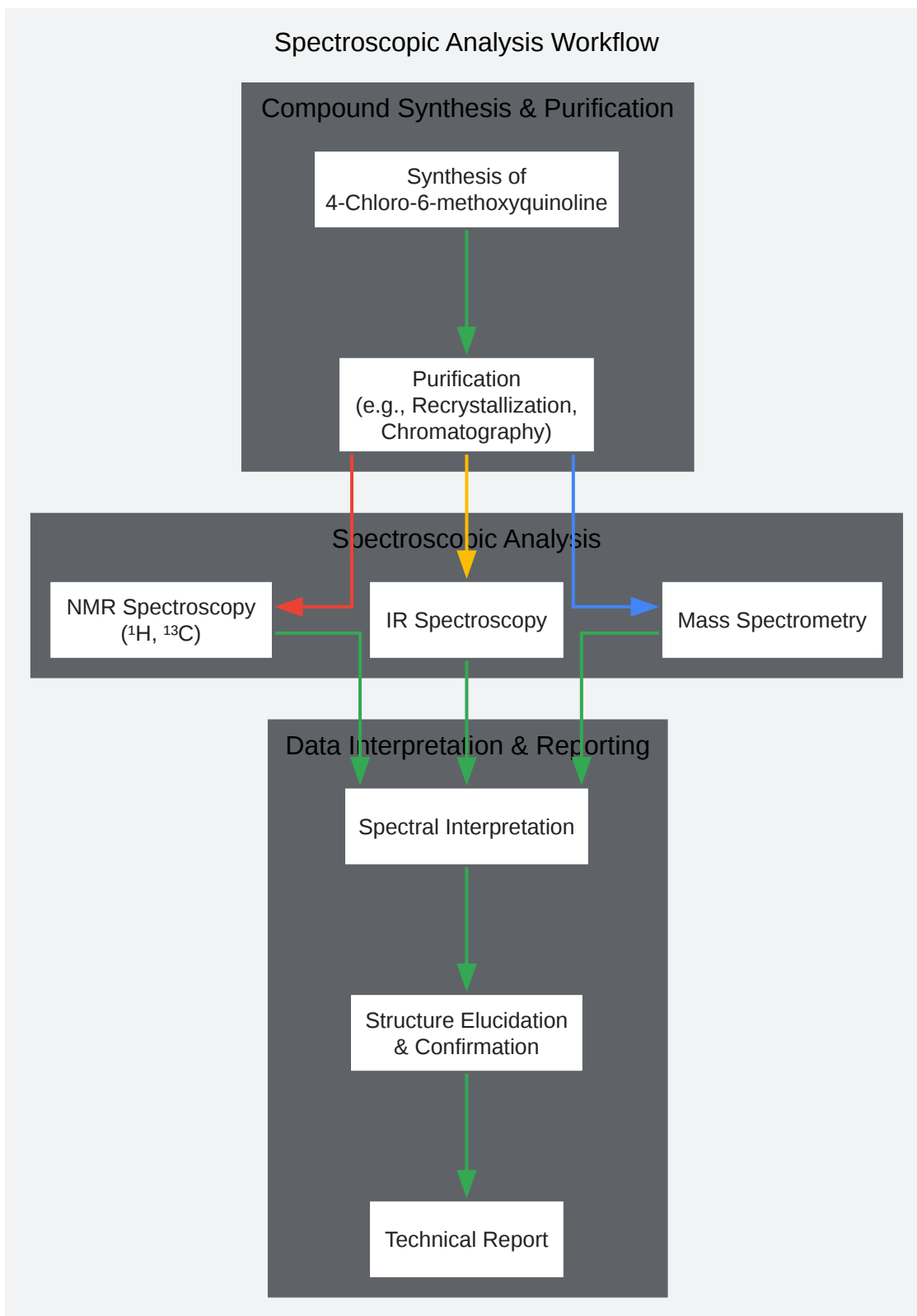
Methodology:

- Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Instrumentation: A mass spectrometer with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.
- Data Acquisition (EI):
 - Introduce the sample via a direct insertion probe or a gas chromatograph (GC).

- Use a standard electron energy of 70 eV.
- Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 50-300).
- Data Acquisition (ESI):
 - Introduce the sample via direct infusion or a liquid chromatograph (LC).
 - Optimize ionization parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature.
 - Acquire data in positive ion mode.
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-Chloro-6-methoxyquinoline**.



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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of **4-Chloro-6-methoxyquinoline**.

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References

- 1. 4-Chloro-6-methoxyquinoline | C₁₀H₈ClNO | CID 228348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Chloro-6-methoxy-2-methylquinoline | C₁₁H₁₀ClNO | CID 610114 - PubChem [pubchem.ncbi.nlm.nih.gov]
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